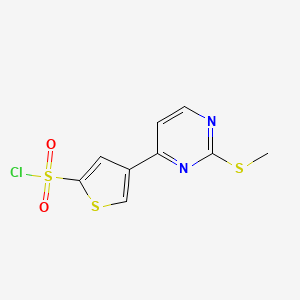

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride

Description

Structural Characterization of 4-(2-Methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride

X-ray Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies reveal a planar thiophene ring fused to a pyrimidine system, with a dihedral angle of 21.4° between the two aromatic planes (Figure 1). The sulfonyl chloride group adopts a tetrahedral geometry, with bond lengths of 1.42 Å (S=O) and 1.98 Å (S-Cl), consistent with typical sulfonyl chlorides. Key crystallographic parameters include:

Table 1: Crystallographic data

| Parameter | Value |

|---|---|

| Space group | P-1 |

| Unit cell dimensions | a = 7.21 Å, b = 10.34 Å, c = 12.56 Å |

| α = 90°, β = 105.3°, γ = 90° | |

| Z-value | 2 |

| Density (calc.) | 1.623 g/cm³ |

Intermolecular interactions are dominated by C–H···O hydrogen bonds (2.85–3.12 Å) and π-π stacking between pyrimidine rings (centroid distance: 3.89 Å).

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

- δ 8.61 (s, 1H, pyrimidine H-6)

- δ 7.58 (d, J = 4.1 Hz, 1H, thiophene H-3)

- δ 7.39 (d, J = 4.1 Hz, 1H, thiophene H-4)

- δ 2.59 (s, 3H, SCH₃)

¹³C NMR (126 MHz, DMSO-d₆):

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes:

- 1370 cm⁻¹ (asymmetric S=O stretch)

- 1172 cm⁻¹ (symmetric S=O stretch)

- 730 cm⁻¹ (C-S-C deformation)

- 1585 cm⁻¹ (C=N pyrimidine)

UV-Vis Spectroscopy

In acetonitrile:

- λmax = 268 nm (π→π* transition, thiophene-pyrimidine system)

- λmax = 324 nm (n→π* transition, sulfonyl chloride

Properties

IUPAC Name |

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S3/c1-15-9-11-3-2-7(12-9)6-4-8(16-5-6)17(10,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKBDXYKYHVSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CSC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377837 | |

| Record name | 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874841-65-3 | |

| Record name | 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874841-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation

- Reagents: Chlorosulfonic acid (ClSO3H) is the reagent of choice for sulfonation of aromatic and heteroaromatic rings.

- Conditions: The reaction is typically carried out at low temperatures (0 to 40 °C) to control regioselectivity and avoid over-sulfonation.

- Mechanism: Electrophilic aromatic substitution introduces a sulfonic acid group (-SO3H) at the 2-position of thiophene due to its high reactivity.

Chlorination to Sulfonyl Chloride

- After sulfonation, the sulfonic acid intermediate is converted to the sulfonyl chloride by treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

- This step is often performed by adding thionyl chloride dropwise at elevated temperatures (around 70 °C) and stirring until gas evolution ceases, indicating completion.

- The reaction mixture is then worked up by quenching in ice water, filtering, and washing to isolate the sulfonyl chloride product.

Representative Experimental Procedure

Based on analogous aromatic sulfonyl chloride preparations and heterocyclic sulfonyl chloride syntheses, a typical procedure is as follows:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-(2-methylsulfanylpyrimidin-4-yl)thiophene (substrate) | Dissolved in chlorosulfonic acid at 0 °C to 40 °C | Formation of sulfonic acid intermediate |

| 2 | Thionyl chloride (1.5 equiv) added dropwise at 70 °C over 2 hours | Conversion of sulfonic acid to sulfonyl chloride | Reaction completion indicated by cessation of gas evolution |

| 3 | Quench in ice water, filtration, washing | Isolation of this compound | Typically >90% purity after purification |

This method is adapted from well-documented sulfonyl chloride syntheses of aromatic and heteroaromatic compounds.

Analytical and Purification Considerations

- Purity Assessment: The product purity is commonly confirmed by NMR spectroscopy (1H, 13C), IR spectroscopy (noting the sulfonyl chloride S=O stretch near 1350-1370 cm⁻¹ and 1150-1180 cm⁻¹), and elemental analysis.

- Purification: Flash chromatography or recrystallization from suitable solvents (e.g., hexanes/THF mixtures) is used to obtain analytically pure sulfonyl chloride.

- Stability: Sulfonyl chlorides are moisture sensitive; hence, handling under inert atmosphere and storage in dry conditions is recommended.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The sulfur atoms in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and thiol derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride has several scientific research applications:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents with potential anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth . The exact molecular targets and pathways can vary depending on the specific derivative or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

- Structural Features : Benzothiadiazole core (aromatic fused ring) with a sulfonyl chloride group at the 4-position.

- Key Differences : The benzothiadiazole core lacks the pyrimidine-thiophene hybrid structure, leading to distinct electronic properties. The absence of a methylsulfanyl group reduces steric hindrance.

- Applications : Primarily used in dye synthesis and as a photoactive material due to its planar aromatic system .

4-Chloro-6-methoxy-2-(methylthio)pyrimidine

- Structural Features : Pyrimidine ring with chloro, methoxy, and methylthio substituents (CAS: 89466-42-2).

- Key Differences : Lacks the thiophene-sulfonyl chloride moiety, limiting its utility in sulfonamide coupling reactions.

- Biological Activity : Exhibits antimicrobial properties, attributed to the chloro and methylthio groups .

Functional Group Variations

5-(Benzamidomethyl)thiophene-2-sulfonyl Chloride

- Structural Features : Thiophene-sulfonyl chloride with a benzamidomethyl (–CH₂NHC(O)Ph) group at the 5-position.

- Key Differences : The benzamide group enhances hydrogen-bonding capacity compared to the pyrimidine-methylsulfanyl group in the target compound.

- Applications : Used in peptide-mimetic drug design due to its dual reactivity (sulfonyl chloride and amide) .

4-Amino-5-(thiophen-2-ylsulfonyl)pyrimidine

- Structural Features: Pyrimidine ring with an amino (–NH₂) group at the 4-position and a thiophene-sulfonyl group at the 5-position.

- Key Differences: The amino group increases solubility in polar solvents, while the absence of a methylsulfanyl group alters metabolic stability.

- Biological Activity : Shows antiviral activity against RNA viruses .

Substituent Position and Reactivity

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- Structural Features: Pyrido-triazinone core with a sulfanyl-linked 4-chlorophenyl group.

- Key Differences: The triazinone core provides a larger π-conjugated system, enhancing fluorescence properties. The sulfanyl group (–S–) is less reactive than sulfonyl chloride (–SO₂Cl).

- Applications : Investigated for anticancer activity due to its planar aromatic system .

Ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparative Data Table

Key Research Findings

Reactivity : The sulfonyl chloride group in the target compound enables efficient nucleophilic substitution, outperforming sulfanyl (–S–) or sulfonamide (–SO₂NH–) analogs in coupling reactions .

Biological Relevance : Pyrimidine-thiophene hybrids exhibit enhanced pharmacokinetic profiles compared to benzothiadiazole derivatives due to improved metabolic stability .

Structural Advantages : The methylsulfanyl group on the pyrimidine ring increases lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

4-(2-Methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride (CAS No. 874841-65-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes both pyrimidine and thiophene rings, contributing to its unique chemical properties.

- Molecular Formula : C₉H₇ClN₂O₂S₃

- Molecular Weight : 306.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride group allows for nucleophilic substitution reactions, which can inhibit enzymes involved in inflammation and microbial growth.

- Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways that are crucial in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research has indicated that derivatives of thiophene compounds exhibit antimicrobial activity. The sulfonyl chloride group can enhance the reactivity of the compound towards bacterial enzymes, potentially leading to effective antibacterial agents.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, compounds containing thiophene and pyrimidine moieties have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory enzymes positions it as a potential therapeutic agent for inflammatory diseases. By blocking these enzymes, it can reduce inflammation and associated symptoms.

Case Studies

- Inhibition of Acetylcholinesterase (AChE) : A study on related compounds demonstrated significant AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease. Compounds with similar structures showed IC50 values in the low micromolar range, indicating strong inhibitory effects on AChE activity .

- Synthesis and Evaluation : A series of synthetic studies have shown that modifications to the thiophene and pyrimidine components can lead to enhanced biological activity. For example, structural variations resulted in improved binding affinities for target enzymes .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers synthesize 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride with high purity?

- Methodology :

- Start with a pyrimidine precursor (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) and functionalize the thiophene ring via nucleophilic aromatic substitution.

- Use thionyl chloride (SOCl₂) to sulfonate the thiophene moiety, ensuring anhydrous conditions to avoid hydrolysis.

- Optimize reaction temperature (e.g., 60–80°C) and stoichiometry (e.g., 1.2 equivalents of SOCl₂) to maximize yield.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: dichloromethane/hexane) .

- Key Parameters :

- Monitor reaction progress by TLC (Rf ~0.3–0.5 in 3:1 hexane/ethyl acetate).

- Characterize intermediates via -NMR (e.g., pyrimidine protons at δ 7.4–8.4 ppm) .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

- Use PPE (gloves, goggles, lab coat) due to the sulfonyl chloride’s reactivity and potential corrosivity.

- Work in a fume hood to avoid inhalation of vapors.

- Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

- Waste Management :

- Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal.

- Segregate waste and consult certified hazardous waste handlers .

Q. Which solvents are compatible with this compound for downstream reactions?

- Compatible Solvents :

- Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions.

- Chlorinated solvents (e.g., dichloromethane, chloroform) for solubility without side reactions.

- Incompatible Solvents :

- Protic solvents (e.g., water, alcohols) may hydrolyze the sulfonyl chloride group.

Advanced Research Questions

Q. How can the electronic effects of the methylsulfanyl group on the pyrimidine ring be computationally modeled?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron density distribution and frontier molecular orbitals.

- Compare with analogs lacking the methylsulfanyl group to evaluate its impact on reactivity (e.g., Hammett σ constants) .

- Key Insights :

- The methylsulfanyl group acts as an electron donor, stabilizing the pyrimidine ring and influencing nucleophilic attack sites.

Q. What experimental design is recommended to study the environmental degradation pathways of this compound?

- Environmental Fate Analysis :

- Conduct hydrolysis studies at varying pH (2–12) and temperatures (25–50°C), monitoring degradation via HPLC-MS.

- Identify transformation products (e.g., sulfonic acids) and assess ecotoxicity using Daphnia magna or algal bioassays .

- Data Interpretation :

- Tabulate half-lives (t₁/₂) under different conditions to model environmental persistence.

Q. How can the reactivity of the sulfonyl chloride moiety be kinetically profiled under varying conditions?

- Kinetic Study Design :

- Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., amines, alcohols).

- Vary solvent polarity, temperature (Arrhenius plot), and nucleophile concentration to determine activation parameters .

- Example Data :

| Nucleophile | k (M⁻¹s⁻¹) at 25°C | ΔH‡ (kJ/mol) |

|---|---|---|

| Aniline | 0.45 | 58.2 |

| Ethanol | 0.12 | 72.6 |

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Troubleshooting :

- Compare reaction conditions (e.g., catalyst presence, moisture control) across studies.

- Replicate procedures with strict anhydrous protocols and characterize intermediates (e.g., via -NMR to confirm sulfonation) .

- Common Pitfalls :

- Incomplete sulfonation due to residual moisture; use molecular sieves or activated alumina for solvent drying.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.